N-isopropyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
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Overview
Description
N-isopropyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the condensation of a phenylhydrazine derivative with a suitable diketone to form the pyridazine ring, followed by acylation with isopropyl acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new substituents onto the pyridazine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-isopropyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide might include other pyridazine derivatives with different substituents. Examples could be:
- 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- N-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C15H17N3O2/c1-11(2)16-14(19)10-18-15(20)9-8-13(17-18)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,16,19) |
InChI Key |
HYDCWONKAKMSKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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